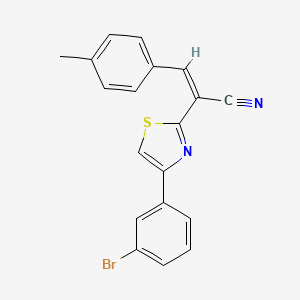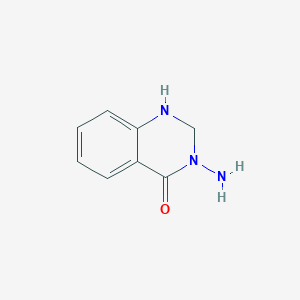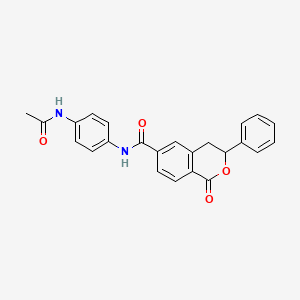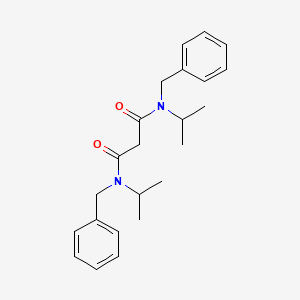
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acryloylation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and p-tolualdehyde in the presence of a base such as piperidine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and the bromophenyl group can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- (Z)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile
- (Z)-2-(4-(3-fluorophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile
- (Z)-2-(4-(3-methylphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile
Comparison:
Uniqueness: The presence of the bromine atom in (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
Reactivity: The bromine atom can participate in specific chemical reactions such as nucleophilic substitution, which may not be as feasible with other halogen atoms like chlorine or fluorine.
Applications: The specific properties of the brominated compound may make it more suitable for certain applications, such as in the development of pharmaceuticals or advanced materials.
Propriétés
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2S/c1-13-5-7-14(8-6-13)9-16(11-21)19-22-18(12-23-19)15-3-2-4-17(20)10-15/h2-10,12H,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFNGIYHCSZXDZ-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)


![2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2997247.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)


![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione](/img/structure/B2997253.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2997257.png)
![3,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-sulfonamide](/img/structure/B2997258.png)
![methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2997259.png)
![3-amino-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2997262.png)
